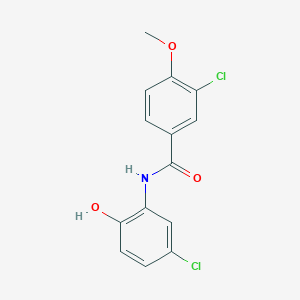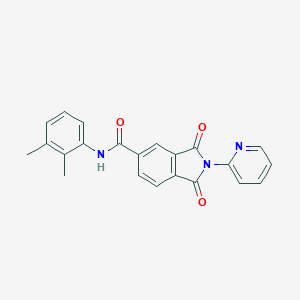
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide inhibits PKC by binding to its regulatory domain, preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to be a selective inhibitor of PKC, with minimal effects on other kinases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has also been shown to improve insulin sensitivity and glucose uptake in diabetic cells. In addition, N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to have anti-inflammatory effects and reduce oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, with minimal effects on other kinases. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. In addition, N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide can be toxic at high concentrations, which can affect cell viability and experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the investigation of the role of PKC in other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, the potential use of N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide as a therapeutic agent for the treatment of cancer, diabetes, and other diseases is an area of active research.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide is a potent and selective inhibitor of PKC that has been widely used in scientific research. Its synthesis method has been optimized over the years, resulting in higher yields and purity of the final product. N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, making it suitable for use in various experimental settings. However, it has some limitations, such as poor solubility in water and toxicity at high concentrations. There are several future directions for research on N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide, including the development of more potent and selective inhibitors of PKC and the investigation of its role in other diseases.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide involves the reaction of 2,3-dimethylaniline with 2-pyridinecarboxaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with phthalic anhydride to obtain N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide. This method of synthesis has been optimized over the years, resulting in higher yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been extensively used in scientific research to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to inhibit the activity of PKC, leading to a better understanding of its role in these processes. N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide has also been used to study the involvement of PKC in diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Produktname |
N-(2,3-dimethylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide |
|---|---|
Molekularformel |
C22H17N3O3 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-13-6-5-7-18(14(13)2)24-20(26)15-9-10-16-17(12-15)22(28)25(21(16)27)19-8-3-4-11-23-19/h3-12H,1-2H3,(H,24,26) |
InChI-Schlüssel |
AQTQNZQQNAGVNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=N4)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=N4)C |
Löslichkeit |
2.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



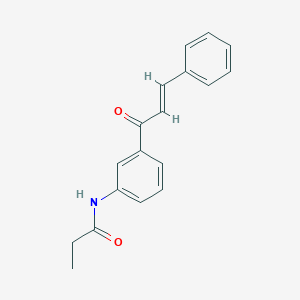
![N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B302918.png)

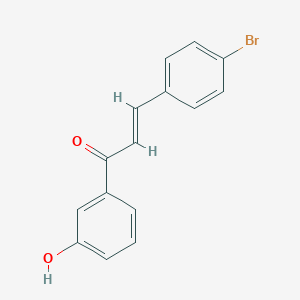
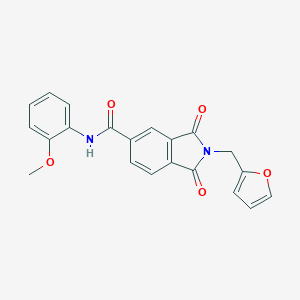
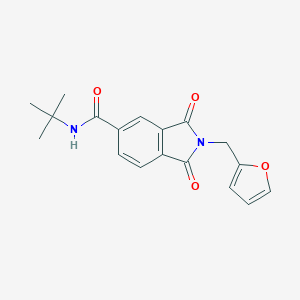
![N-{4-[(2-ethylbutanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B302923.png)

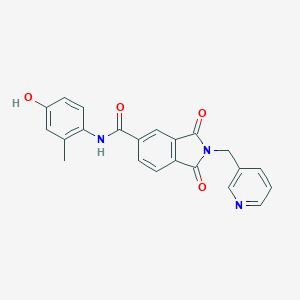
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide](/img/structure/B302929.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-3-methylbenzamide](/img/structure/B302930.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-propylpentanamide](/img/structure/B302933.png)
![N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B302935.png)
